molecular formula C13H18ClNO2 B14485303 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride CAS No. 66440-03-7

4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride

Cat. No.: B14485303
CAS No.: 66440-03-7
M. Wt: 255.74 g/mol
InChI Key: DKHCKZZUCLCSKM-JZKFLRDJSA-N
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Description

4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride is a derivative of piperidine. It is used as an intermediate in the manufacture of chemicals and pharmaceutical drugs. This compound is notable for its structural complexity and its role in various synthetic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple, inexpensive, and mild reduction to various racemic or enantiopure 4-piperidones . Another method includes a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yields and purity of the final product. The use of polymer-supported scavenger amines or ammonia/ethanol for selective cleavage of the piperidone protecting group is also common in industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various racemic or enantiopure 4-piperidones, tertiary propargylamines, and substituted derivatives .

Scientific Research Applications

4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to active pharmaceutical ingredients, influencing various biochemical pathways. Its effects are mediated through the formation of intermediates that interact with enzymes and receptors in the body.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-Piperidone, 1-equatorial,3-equatorial-dimethyl-3-axial-hydroxy-6-equatorial-phenyl-, hydrochloride lies in its specific structural configuration and the presence of multiple substituents, which confer distinct chemical and biological properties. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.

Properties

CAS No.

66440-03-7

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

(2S,5S)-5-hydroxy-1,5-dimethyl-2-phenylpiperidin-4-one;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-13(16)9-14(2)11(8-12(13)15)10-6-4-3-5-7-10;/h3-7,11,16H,8-9H2,1-2H3;1H/t11-,13-;/m0./s1

InChI Key

DKHCKZZUCLCSKM-JZKFLRDJSA-N

Isomeric SMILES

C[C@@]1(CN([C@@H](CC1=O)C2=CC=CC=C2)C)O.Cl

Canonical SMILES

CC1(CN(C(CC1=O)C2=CC=CC=C2)C)O.Cl

Origin of Product

United States

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